tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
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Overview
Description
Tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate is a useful research compound. Its molecular formula is C14H18BrNO3 and its molecular weight is 328.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Orally Active CCR5 Antagonists
Tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate plays a crucial role in the synthesis of orally active CCR5 antagonists, which are important for their potential in treating conditions such as HIV. The practical synthesis methodology developed by Ikemoto et al. (2005) involves a series of reactions starting with esterification, followed by an intramolecular Claisen type reaction, and finally Suzuki−Miyaura coupling to yield the desired CCR5 antagonist. This process demonstrates the compound's utility in creating therapeutically relevant molecules through an efficient and scalable method Ikemoto et al., 2005.
Process Development for Kinase Inhibitors
In the realm of kinase inhibitors, which are critical in cancer therapy, this compound serves as a key intermediate. Naganathan et al. (2015) report on the scalable synthesis of this compound, showcasing its incorporation into a benzoxazepine core present in several kinase inhibitors. Their work not only provides a detailed account of the synthesis process but also emphasizes the compound's significance in the preparation of molecules with potential anticancer activity Naganathan et al., 2015.
Radiopharmaceutical Development
Another intriguing application of this compound is in the synthesis of radiopharmaceuticals. Xiao-shu He et al. (1994) developed a potent SPECT imaging agent for diazepam-insensitive benzodiazepine receptors, demonstrating the compound's versatility and importance in medical diagnostics and research. The synthesis involves a palladium-mediated stannylation followed by iododestannylation, highlighting the compound's role in creating high-affinity, selective radioligands Xiao-shu He et al., 1994.
Mechanism of Action
Target of Action
Compounds like “tert-butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate” often target specific enzymes or receptors in the body. The bromine atom in the compound could potentially enhance its binding affinity to its target .
Mode of Action
The compound might interact with its target by forming a complex, which could inhibit or enhance the function of the target. The specific mode of action would depend on the nature of the target and the structure of the compound .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For instance, if the target is an enzyme involved in a specific metabolic pathway, the compound could alter the pathway’s activity .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For instance, the tert-butyl group might influence the compound’s lipophilicity, which could affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its target and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in signal transduction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
tert-butyl 7-bromo-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTCHZNAPXYRGA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649328 |
Source
|
Record name | tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740842-73-3 |
Source
|
Record name | tert-Butyl 7-bromo-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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